Puromycin dihydrochloride

Description

Puromycin Hydrochloride is the hydrochloride salt form of puromycin, an aminoglycoside antibiotic isolated from the bacterium Streptomyces alboniger. Acting as an analog of the 3' terminal end of aminoacyl-tRNA, puromycin incorporates itself into a growing polypeptide chain and causes its premature termination, thereby inhibiting protein synthesis. This agent has antimicrobial, antitrypanosomal, and antineoplastic properties; it is used as an antibiotic in cell culture.

A cinnamamido ADENOSINE found in STREPTOMYCES alboniger. It inhibits protein synthesis by binding to RNA. It is an antineoplastic and antitrypanosomal agent and is used in research as an inhibitor of protein synthesis.

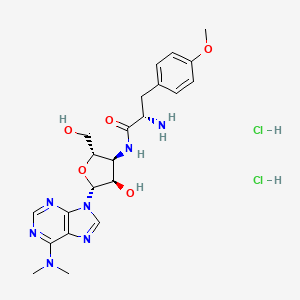

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSVFGKWZLUTTO-FZFAUISWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5.2ClH, C22H31Cl2N7O5 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53-79-2 (Parent) | |

| Record name | Puromycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045861 | |

| Record name | Puromycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Puromycin dihydrochloride is a white powder. (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

58-58-2 | |

| Record name | PUROMYCIN DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20968 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Puromycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Puromycin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3'-[[2-amino-3-(4-methoxyphenyl)-1-oxopropyl]amino]-3'-deoxy-N,N-dimethyladenosine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PUROMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGN54228S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Puromycin Dihydrochloride: A Technical Guide to its Mechanism of Action and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin dihydrochloride is an aminonucleoside antibiotic produced by Streptomyces alboniger. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells. This technical guide provides an in-depth exploration of the molecular mechanism of action of puromycin, its impact on cellular signaling pathways, and detailed protocols for its application in biomedical research. Quantitative data on its cytotoxic effects are presented, along with methodologies for key experimental assays.

Core Mechanism of Action: Premature Chain Termination

Puromycin's primary mechanism of action is the inhibition of protein synthesis through premature chain termination. This occurs due to its structural mimicry of the 3' end of an aminoacyl-tRNA.

The key steps are as follows:

-

Entry into the Ribosomal A-site: Puromycin enters the acceptor (A) site of the ribosome during translation elongation.

-

Peptidyl Transfer: The ribosome's peptidyltransferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and the amino group of puromycin.

-

Chain Termination: The resulting puromycylated polypeptide is attached to the ribosome via a stable amide bond, unlike the ester bond in a normal peptidyl-tRNA. This amide bond is not a substrate for the ribosome, preventing further elongation.

-

Dissociation: The puromycylated nascent chain dissociates from the ribosome, leading to the release of a truncated, non-functional polypeptide.

Quantitative Data: Cytotoxicity of Puromycin

The cytotoxic effect of puromycin, quantified by the half-maximal inhibitory concentration (IC50), varies across different cell lines. This variability is influenced by factors such as cell type, metabolic rate, and expression of drug efflux pumps.

| Cell Line | Cell Type | IC50 (µM) | Assay Method | Reference |

| NIH/3T3 | Mouse Embryonic Fibroblast | 3.96 | Impedance-based viability | [1][2][3][4] |

| MCF7 | Human Breast Adenocarcinoma | ~1.06 (monolayer) | Viability/Proliferation | [1] |

| MCF7 | Human Breast Adenocarcinoma | ~0.11 (mammospheres) | Mammosphere Formation | [1] |

| Jurkat | Human T-cell Leukemia | ~2.12 | Protein Synthesis Inhibition | [5] |

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method). The values presented are for comparative purposes.

Experimental Protocols

Protocol for Determining Puromycin IC50 using a Cell Viability Assay

This protocol describes a general method for determining the IC50 of puromycin in a given cell line using a colorimetric cell viability assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Puromycin Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of puromycin. Include a vehicle-only control.

-

Incubate the cells for a predetermined time, typically 48 to 72 hours.

-

-

Cell Viability Assessment (e.g., MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-only control to obtain the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the puromycin concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Protocol for SUnSET (Surface Sensing of Translation) Assay

The SUnSET assay is a non-radioactive method to monitor global protein synthesis rates by detecting puromycin incorporation into nascent polypeptide chains via Western blotting.

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with the experimental conditions of interest.

-

Add a low concentration of puromycin (e.g., 1-10 µM) to the culture medium and incubate for a short period (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody against puromycin.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

The intensity of the puromycin signal is proportional to the rate of global protein synthesis.

-

Protocol for Monitoring Unfolded Protein Response (UPR) Activation

This protocol outlines the steps to measure the activation of the UPR pathway in response to puromycin-induced proteotoxic stress using Western blotting for key phosphorylated proteins and qPCR for target gene expression.

Part A: Western Blot for p-PERK and p-eIF2α

-

Cell Treatment and Lysis:

-

Treat cells with puromycin at a concentration known to induce stress (e.g., near the IC50) for various time points (e.g., 0, 2, 4, 8 hours).

-

Lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

-

-

SDS-PAGE and Transfer:

-

Perform SDS-PAGE and transfer as described in the SUnSET protocol.

-

-

Antibody Incubation:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with primary antibodies specific for phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α).

-

It is recommended to also probe separate blots with antibodies against total PERK and total eIF2α to normalize for protein levels.

-

-

Detection and Analysis:

-

Detect the signal using ECL.

-

Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

-

Part B: qPCR for CHOP, BiP, and XBP1s

-

Cell Treatment and RNA Extraction:

-

Treat cells with puromycin as in Part A.

-

Extract total RNA from the cells using a commercial kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for UPR target genes such as CHOP (also known as DDIT3), BiP (also known as HSPA5), and spliced XBP1 (XBP1s).

-

Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.

-

Signaling Pathways: Puromycin-Induced Proteotoxic Stress and the Unfolded Protein Response (UPR)

The accumulation of truncated, misfolded puromycylated polypeptides in the endoplasmic reticulum (ER) lumen constitutes a proteotoxic stress. This stress activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis. The UPR is initiated by three ER-resident transmembrane sensors: IRE1α, PERK, and ATF6.

Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). The accumulation of unfolded proteins, such as puromycylated nascent chains, leads to the sequestration of BiP, causing its dissociation from the UPR sensors. This dissociation triggers their activation:

-

PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in apoptosis, including CHOP.

-

IRE1α Pathway: Activated IRE1α possesses endonuclease activity that splices the mRNA of the transcription factor XBP1. The spliced XBP1 (XBP1s) upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 Pathway: Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and components of the ERAD machinery.

Conclusion

This compound is a powerful tool in molecular and cellular biology due to its well-defined mechanism of action as a protein synthesis inhibitor. Its ability to cause premature chain termination has been exploited in a variety of techniques to study translation dynamics and for the selection of genetically modified cells. Furthermore, the resulting proteotoxic stress provides a model for studying the cellular response to misfolded proteins, particularly the Unfolded Protein Response. A thorough understanding of its mechanism and cellular effects, as detailed in this guide, is crucial for its effective application in research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPR proteins IRE1 and PERK switch BiP from chaperone to ER stress sensor - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Puromycin Dihydrochloride in Cell Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical considerations for the use of puromycin dihydrochloride in cell culture, with a core focus on its stability. Puromycin is an aminonucleoside antibiotic widely utilized as a selective agent for cells genetically engineered to express the puromycin N-acetyl-transferase (pac) gene.[1] Its efficacy is contingent upon maintaining an effective concentration in the culture medium over time. This guide provides a comprehensive overview of puromycin's stability under various storage and culture conditions, its mechanism of action, and detailed experimental protocols.

Stability of this compound

Storage of this compound Stock Solutions

Proper storage of this compound is essential to maintain its potency. It is typically supplied as a lyophilized powder or a pre-dissolved solution.

Table 1: Recommended Storage and Stability of this compound

| Form | Storage Temperature | Duration of Stability | Citations |

| Lyophilized Powder | -20°C | Up to 4 years | [2] |

| Stock Solution in Water or DMSO | -20°C | Varies by manufacturer; reported from 1 month to 2 years. Aliquoting is recommended to avoid freeze-thaw cycles. | [3][4][5] |

| Stock Solution in Water | 4°C | Up to 1 year (when filter-sterilized) | [6] |

| Stock Solution in HEPES buffer | 4°C or -20°C | 2 years | [7] |

| Stock Solution in HEPES buffer | Room Temperature | 3 months | [7][8] |

Stability in Cell Culture Media at 37°C

There is a consensus in the scientific community that prolonged incubation at 37°C can lead to a reduction in the effective concentration of some antibiotics in cell culture media. Although specific degradation kinetics for puromycin in media like DMEM or RPMI-1640 at 37°C are not well-documented in peer-reviewed studies, anecdotal evidence suggests that puromycin may be relatively unstable at this temperature.[3]

To counteract any potential degradation and to ensure consistent selective pressure, it is standard practice to replace the puromycin-containing medium every 2 to 4 days .[7][9] This regular replenishment also serves to provide fresh nutrients to the cells and remove metabolic waste.

Mechanism of Action of Puromycin

Puromycin inhibits protein synthesis in both prokaryotic and eukaryotic cells by acting as an analog of the 3' end of aminoacyl-tRNA.[2] This mimicry allows it to enter the A-site of the ribosome. The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin.[7] Because puromycin contains an amide bond instead of the ester bond found in tRNA, it terminates translation, leading to the premature release of a C-terminally puromycylated polypeptide. Cells that express the pac gene are resistant to puromycin because the encoded enzyme, puromycin N-acetyl-transferase, acetylates puromycin, preventing it from binding to the ribosome.[10]

Caption: Puromycin mimics aminoacyl-tRNA, leading to premature translation termination.

Experimental Protocols

Preparation of Puromycin Stock Solution

Materials:

-

This compound powder

-

Sterile, nuclease-free water or DMSO

-

Sterile, 0.22 µm syringe filter

-

Sterile, conical tubes and microcentrifuge tubes

Protocol:

-

In a sterile environment, dissolve the this compound powder in sterile water or DMSO to a final concentration of 10 mg/mL.[9]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C.

Determining the Optimal Puromycin Concentration (Kill Curve)

The optimal concentration of puromycin for selecting stably transfected cells is cell-line dependent and must be determined empirically through a kill curve experiment.[9][11]

Materials:

-

The parental (non-transfected) cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

24-well or 96-well cell culture plates

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Trypan blue solution (for viability assessment)

Protocol:

-

Plate the parental cells at a density that allows them to be approximately 30-50% confluent on the following day.[11] Prepare a sufficient number of wells to test a range of puromycin concentrations in duplicate or triplicate, including a no-antibiotic control.

-

The next day, prepare a series of dilutions of the puromycin stock solution in complete culture medium. A typical starting range is 0.5 to 10 µg/mL.[4]

-

Aspirate the existing medium from the cells and replace it with the medium containing the different concentrations of puromycin.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

-

Observe the cells daily for signs of cell death.

-

Replace the selective medium every 2-3 days.[4]

-

After 7-10 days, determine the percentage of viable cells in each well using a cell counting method with trypan blue exclusion.

-

The minimum concentration of puromycin that results in complete cell death is the optimal concentration to use for selecting your stably transfected cells.

Caption: A stepwise protocol for establishing a puromycin kill curve.

Conclusion

While the precise degradation kinetics of this compound in cell culture media at 37°C remain to be fully elucidated, adherence to established best practices can ensure its effective use as a selection agent. Proper storage of stock solutions is paramount to preserving potency. For cell culture applications, the routine replacement of puromycin-containing medium every 2 to 4 days is a critical step to maintain adequate selective pressure. Furthermore, the empirical determination of the optimal working concentration for each specific cell line through a kill curve experiment is essential for achieving successful and reproducible selection of stably transfected cells. This guide provides the necessary framework for researchers to confidently and effectively utilize this compound in their cell culture workflows.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. tools.mirusbio.com [tools.mirusbio.com]

- 5. Puromycin powder, BioReagent, cell culture mammalian 58-58-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 101.200.202.226 [101.200.202.226]

- 8. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]

- 9. toku-e.com [toku-e.com]

- 10. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

Puromycin's Differential Impact on Prokaryotic and Eukaryotic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Puromycin, an aminonucleoside antibiotic produced by Streptomyces alboniger, is a potent inhibitor of protein synthesis. Its broad-spectrum activity affects both prokaryotic and eukaryotic organisms by mimicking an aminoacyl-tRNA and causing premature chain termination. While the fundamental mechanism of action is conserved across domains of life, subtle differences in ribosomal structure and cellular context can lead to variations in sensitivity and cellular response. This technical guide provides an in-depth analysis of puromycin's effects, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream consequences.

Core Mechanism of Action: A Universal Disruption of Translation

Puromycin's efficacy stems from its structural resemblance to the 3' end of an aminoacylated tRNA, specifically tyrosyl-tRNA.[1][2] This molecular mimicry allows it to enter the acceptor site (A-site) of the ribosome during translation elongation.[1][3] The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the nascent polypeptide chain (attached to the tRNA in the P-site) and the amino group of puromycin.[1]

However, a critical structural difference prevents the continuation of translation. Unlike a standard aminoacyl-tRNA which has an ester linkage, puromycin possesses a more stable amide bond between its amino acid and nucleoside moieties.[1][3] This amide linkage is resistant to hydrolysis by the ribosome, making it impossible for the next aminoacyl-tRNA to bind and for the polypeptide chain to be transferred.[2][3] The resulting peptidyl-puromycin molecule dissociates from the ribosome, leading to the premature release of a truncated, non-functional polypeptide.[1][4] This process effectively terminates translation.[1]

dot digraph "Puromycin_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles subgraph "cluster_ribosome" { label="Ribosome"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; "P_site" [label="P-site\n(Peptidyl-tRNA)"]; "A_site" [label="A-site\n(Empty)"]; "E_site" [label="E-site"]; }

"Aminoacyl_tRNA" [label="Aminoacyl-tRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Puromycin" [label="Puromycin\n(tRNA mimic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Peptidyl_Puromycin" [label="Peptidyl-Puromycin\n(Truncated Protein)", fillcolor="#FBBC05", fontcolor="#202124"]; "Ribosome_Dissociation" [label="Ribosome\nDissociation", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124"];

// Edges "Aminoacyl_tRNA" -> "A_site" [label="Normal Elongation"]; "Puromycin" -> "A_site" [label="Competitive\nInhibition", color="#EA4335"]; "P_site" -> "Puromycin" [label="Peptide Bond\nFormation", style=dashed, color="#34A853"]; "Puromycin" -> "Peptidyl_Puromycin" [style=invis]; "A_site" -> "Peptidyl_Puromycin" [label="Premature\nTermination", color="#EA4335"]; "Peptidyl_Puromycin" -> "Ribosome_Dissociation" [style=dashed]; } Puromycin's mechanism of action on the ribosome.

Ribosomal Differences: The Basis for Differential Sensitivity

While puromycin inhibits protein synthesis in all known organisms, the primary distinction between its effect on prokaryotes and eukaryotes lies in the structure of their ribosomes.[1][5] These structural variations can influence the binding affinity and overall efficacy of the antibiotic.

| Feature | Prokaryotic Ribosome | Eukaryotic Ribosome |

| Total Size | 70S | 80S[6][7][8] |

| Subunits | 30S (small) and 50S (large)[6][8] | 40S (small) and 60S (large)[6][8] |

| rRNA in Small Subunit | 16S | 18S |

| rRNA in Large Subunit | 23S, 5S | 28S, 5.8S, 5S[6] |

| Protein Composition | ~50 proteins | ~80 proteins[6][7] |

These differences in size, rRNA composition, and protein content create distinct topographies for the ribosomal A-site, potentially altering the efficiency of puromycin binding and action.[9]

Quantitative Analysis of Inhibition

Although puromycin is broadly effective, some studies indicate a difference in sensitivity between prokaryotic and eukaryotic systems. Generally, both systems are potently inhibited, but the precise concentrations required can vary. For instance, in a bacterial cell-free system, MS2-phase RNA-dependent protein synthesis was inhibited by 50% at a concentration of 0.1 mg/l of a puromycin-related antibiotic, purpuromycin.[10] In contrast, a C. albicans (eukaryotic) cell-free system showed only partial inhibition at a much higher concentration of 200 mg/l.[10]

It is important to note that in eukaryotic systems, the sensitivity to puromycin can also depend on the mRNA template being translated. Protein synthesis directed by endogenous mRNA has been shown to be more sensitive to puromycin inhibition than that directed by the synthetic template poly(U).[11]

| System | Template | Effective Concentration (IC50 or as noted) |

| Bacterial Cell-Free System (Bacillus subtilis) | Endogenous mRNA | Inhibition of initiation observed at 0.1 mg/L[10] |

| Eukaryotic Cell-Free System (Candida albicans) | Poly(U) | Partial inhibition at 200 mg/L[10] |

| Eukaryotic Cells (Jurkat) | Endogenous | IC50 = 1 µg/mL[12] |

| Eukaryotic Cells (General Mammalian) | Endogenous | Recommended working range: 1-10 µg/mL[2][13] |

Cellular Responses to Puromycin-Induced Stress

The premature termination of translation by puromycin leads to the accumulation of truncated, often misfolded, polypeptides.[14] This flood of aberrant proteins induces a state of "proteotoxic stress" within the cell, triggering quality control mechanisms and stress response pathways.[15]

In eukaryotic cells, this can lead to the activation of the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR), which attempt to refold or degrade the damaged proteins via the ubiquitin-proteasome system (UPS).[15] However, high levels of puromycin-induced stress can overwhelm the UPS, leading to dysfunction and the accumulation of protein aggregates.[15] In prokaryotes, similar stress responses are activated, involving chaperones and proteases to manage the influx of truncated proteins, which can lead to impaired cell growth and division.[16]

dot digraph "Cellular_Stress_Response" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles "Puromycin" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ribosome" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Truncated_Proteins" [label="Truncated, Misfolded\nProteins", fillcolor="#FBBC05", fontcolor="#202124"]; "Proteotoxic_Stress" [label="Proteotoxic Stress", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; "UPS" [label="Ubiquitin-Proteasome\nSystem (UPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UPR_HSR" [label="Unfolded Protein Response (UPR)\nHeat Shock Response (HSR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Death" [label="Apoptosis / Cell Death", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges "Puromycin" -> "Ribosome" [label="Inhibits Translation"]; "Ribosome" -> "Truncated_Proteins" [label="Produces"]; "Truncated_Proteins" -> "Proteotoxic_Stress" [label="Induces"]; "Proteotoxic_Stress" -> "UPR_HSR" [label="Activates"]; "Proteotoxic_Stress" -> "UPS" [label="Overwhelms"]; "UPR_HSR" -> "Truncated_Proteins" [label="Attempts to Refold/\nDegrade"]; "UPS" -> "Truncated_Proteins" [label="Degrades"]; "UPS" -> "Cell_Death" [label="Leads to (if overwhelmed)"]; } Cellular response to puromycin-induced proteotoxic stress.

Experimental Protocols

Puromycin Kill Curve for Eukaryotic Cell Selection

This protocol is essential for determining the minimum concentration of puromycin required to kill non-resistant cells, allowing for the selection of cells that have successfully integrated a puromycin resistance gene (pac).[13]

Materials:

-

Parental (non-resistant) cell line

-

Complete growth medium

-

24-well tissue culture plate

-

Puromycin dihydrochloride stock solution (e.g., 10 mg/mL)[17]

Procedure:

-

Cell Plating: Seed the parental cell line in a 24-well plate at a density that will not reach 100% confluency during the experiment (e.g., 5 x 10^4 to 2 x 10^5 cells/mL).[13] Incubate for 24 hours at 37°C.

-

Puromycin Addition: Prepare a series of puromycin dilutions in complete growth medium. Recommended concentrations for mammalian cells typically range from 0.5 to 10 µg/mL.[18] Include a "no antibiotic" control.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various puromycin concentrations.

-

Incubation and Monitoring: Incubate the cells at 37°C. Observe the cells daily for signs of cytotoxicity (e.g., detachment, rounding, cell death).

-

Media Change: Refresh the selective medium every 2-3 days.[13]

-

Determine Optimal Concentration: After 7-14 days, identify the lowest concentration of puromycin that results in complete cell death.[13] This concentration should be used for selecting stable cell lines.

dot digraph "Kill_Curve_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles "Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Plate_Cells" [fillcolor="#F1F3F4", fontcolor="#202124", label="1. Plate Parental Cells\nin 24-well Plate"]; "Incubate_24h" [fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124", label="2. Incubate 24h"]; "Add_Puromycin" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="3. Add Serial Dilutions\nof Puromycin (0-10 µg/mL)"]; "Monitor_Daily" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="4. Monitor Daily &\nRefresh Media every 2-3 days"]; "All_Cells_Dead" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="All Cells Dead?"]; "Select_Concentration" [fillcolor="#F1F3F4", fontcolor="#202124", label="5. Identify Lowest Concentration\nthat Kills All Cells"]; "End" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF", label="End"];

// Edges "Start" -> "Plate_Cells"; "Plate_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Add_Puromycin"; "Add_Puromycin" -> "Monitor_Daily"; "Monitor_Daily" -> "All_Cells_Dead"; "All_Cells_Dead" -> "Select_Concentration" [label="Yes"]; "All_Cells_Dead" -> "Monitor_Daily" [label="No (Continue for 7-14 days)"]; "Select_Concentration" -> "End"; } Workflow for a puromycin kill curve experiment.

In Vitro Translation Assay

This assay directly measures the impact of puromycin on protein synthesis in a cell-free environment.

Materials:

-

Cell-free translation system (e.g., Rabbit Reticulocyte Lysate for eukaryotes, E. coli S30 extract for prokaryotes)

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture (with one radiolabeled amino acid, e.g., ³⁵S-methionine)

-

Puromycin stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Reaction Setup: In separate tubes, combine the cell-free lysate, mRNA template, and amino acid mixture.

-

Puromycin Addition: Add varying concentrations of puromycin to the reaction tubes. Include a no-puromycin control.

-

Incubation: Incubate the reactions at the optimal temperature for the lysate (e.g., 30°C for rabbit reticulocyte lysate) for a set time (e.g., 60 minutes).

-

Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Filtration: Collect the precipitated protein on glass fiber filters and wash to remove unincorporated radiolabeled amino acids.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of protein synthesis.

-

Analysis: Plot the percentage of protein synthesis inhibition against the puromycin concentration to determine the IC50 value.

Polysome Profiling

This technique is used to visualize the state of ribosomes on mRNA. Puromycin treatment causes a rapid "run-off" of ribosomes and the disassembly of polysomes, which can be observed as a shift in the profile.

Materials:

-

Cultured cells (prokaryotic or eukaryotic)

-

Cycloheximide (for eukaryotic cells, to "freeze" ribosomes on mRNA)

-

Lysis buffer

-

Sucrose gradient (e.g., 15-50%)

-

Ultracentrifuge

-

Gradient fractionation system with a UV detector

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of puromycin for a short period (e.g., 10-30 minutes). A control group should be left untreated. For eukaryotic cells, add cycloheximide for 5-10 minutes before harvesting to stabilize polysomes.[19]

-

Cell Lysis: Harvest and lyse the cells in a buffer that preserves polysome integrity.

-

Gradient Loading: Carefully layer the cell lysate onto a pre-formed continuous sucrose gradient.

-

Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 38,000 rpm) for a sufficient time to separate ribosomal subunits, monosomes, and polysomes.[19]

-

Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes. In puromycin-treated samples, the polysome peaks will be significantly reduced, with a corresponding increase in the monosome and subunit peaks.[20]

Conclusion

Puromycin is a powerful and widely used tool in molecular biology due to its universal mechanism of inhibiting protein synthesis in both prokaryotes and eukaryotes.[3][21] Its action as a structural mimic of aminoacyl-tRNA leads to premature chain termination, providing a robust method for selecting genetically modified cells and studying translational dynamics.[1] While the core mechanism is conserved, the structural differences between 70S and 80S ribosomes can result in varied sensitivities. Furthermore, the cellular response to the proteotoxic stress induced by puromycin highlights fundamental differences in quality control pathways between prokaryotic and eukaryotic cells. A thorough understanding of these nuances is critical for the effective application of puromycin in research and drug development.

References

- 1. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Puromycin - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. How are prokaryotic ribosomes different from eukaryotic ribosomes? [vedantu.com]

- 7. news-medical.net [news-medical.net]

- 8. quora.com [quora.com]

- 9. Localization of the puromycin binding site on the large ribosomal subunit of Escherichia coli by immunoelectron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of purpuromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Puromycin inhibition of eucaryotic ribosomes. Differences in sensitivity between polypeptide synthesis directed by endogenous mRNA and synthetic templates including poly(U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. toku-e.com [toku-e.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. portals.broadinstitute.org [portals.broadinstitute.org]

- 18. tools.mirusbio.com [tools.mirusbio.com]

- 19. Polysome profiling and treatment with puromycin [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

The Discovery and Elucidation of Puromycin: A Technical Chronicle

For researchers, scientists, and professionals in drug development, this guide provides an in-depth exploration of the historical discovery, structural elucidation, and mechanism of action of the aminonucleoside antibiotic, puromycin. Quantitative data is presented in structured tables, and key experimental methodologies are detailed to offer a comprehensive understanding of this pivotal molecule in molecular biology.

Discovery and Isolation

The story of puromycin begins in the early 1950s, a golden age of antibiotic discovery. Researchers at Lederle Laboratories (a division of American Cyanamid) embarked on a large-scale screening program to identify novel antimicrobial agents from soil microorganisms. This effort led to the isolation of a promising new antibiotic from a strain of Streptomyces alboniger.

In a seminal 1952 paper in Antibiotics and Chemotherapy, J. N. Porter and his colleagues first described the discovery of this compound, which they named "puromycin"[1]. Their initial characterization revealed its potent activity against a broad spectrum of microorganisms, including trypanosomes, which hinted at its potential beyond bacterial infections.

Fermentation and Isolation Protocol

Experimental Workflow: Isolation of Puromycin

Caption: Generalized workflow for the isolation of puromycin from S. alboniger.

Structural Elucidation

Following its isolation, the next critical step was to determine the chemical structure of puromycin. This task was undertaken by a team led by C. W. Waller at Lederle Laboratories. Their groundbreaking work, published in the Journal of the American Chemical Society in 1953, revealed the unique aminonucleoside structure of puromycin[2].

Through a series of chemical degradation studies and spectroscopic analyses, they determined that puromycin consists of a dimethyladenosine moiety linked via an amide bond to the amino group of a substituted phenylalanine derivative, O-methyl-L-tyrosine. This structure was unlike any known antibiotic at the time and provided the first clues to its novel mechanism of action.

Key Degradation Reactions

The structural elucidation relied on cleaving the molecule into identifiable fragments. The key reactions included:

-

Alkaline Permanganate Oxidation: This reaction yielded anisic acid, identifying the p-methoxyphenyl group.

-

Alcoholic Hydrogen Chloride Cleavage: This treatment broke the molecule into three key components:

-

6-dimethylaminopurine

-

The hydrochloride salt of the ester of p-methoxy-L-phenylalanine

-

3-amino-3-deoxy-D-ribose hydrochloride

-

These fragments, identified through comparison with synthetic standards and further analysis, allowed for the piecing together of the complete molecular structure of puromycin.

Mechanism of Action: A Paradigm Shift

The unusual structure of puromycin, resembling the 3'-end of an aminoacyl-tRNA, led to the hypothesis that it might interfere with protein synthesis. This was elegantly demonstrated in a landmark 1959 paper by Michael B. Yarmolinsky and Gabriel L. de la Haba in the Proceedings of the National Academy of Sciences[3][4]. Their work not only elucidated the mechanism of puromycin but also provided a powerful tool for studying the process of translation itself.

They proposed and experimentally verified that puromycin acts as a structural analog of the aminoacyl-adenosyl moiety of tRNA. This allows it to enter the A-site of the ribosome, where it is incorporated into the growing polypeptide chain. However, due to the stable amide bond in puromycin (in contrast to the ester bond in tRNA), the peptide chain is prematurely released, leading to the termination of translation.

Signaling Pathway: Puromycin's Mechanism of Action

References

Methodological & Application

Determining the Optimal Puromycin Concentration for Stable Cell Line Generation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines is a cornerstone of modern biological research and drug development. This process typically involves the introduction of a plasmid containing a gene of interest and a selectable marker, which confers resistance to a specific antibiotic. Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells, making it a widely used selection agent.[1][2] Resistance is conferred by the puromycin N-acetyl-transferase (pac) gene, which is co-expressed with the gene of interest.[2][3]

The optimal concentration of puromycin is critical for the successful selection of stably transfected cells. Too low a concentration will result in incomplete elimination of non-transfected cells, while too high a concentration can be toxic even to resistant cells, leading to low yields and potential off-target effects.[4][5] Therefore, it is imperative to determine the minimum concentration of puromycin that effectively kills all non-transfected cells for each specific cell line. This is achieved by performing a dose-response experiment known as a "kill curve".[1][6]

This document provides a detailed protocol for establishing a puromycin kill curve and offers a reference table of suggested concentrations for commonly used cell lines.

Mechanism of Action of Puromycin

Puromycin acts as a structural analog of the 3' end of aminoacyl-tRNA.[7] This mimicry allows it to enter the A (aminoacyl) site of the ribosome during translation. The ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain and puromycin.[7] Unlike a normal tRNA, the puromycin molecule contains a stable amide linkage instead of an ester linkage, which prevents further elongation of the polypeptide chain and leads to premature chain termination.[1] The resulting truncated and non-functional proteins are then released from the ribosome, ultimately leading to cell death.[7]

The pac gene encodes the enzyme puromycin N-acetyl-transferase, which inactivates puromycin by acetylating it. This modification prevents puromycin from binding to the ribosome, allowing protein synthesis to continue in cells that express the resistance gene.[3]

Factors Influencing Puromycin Sensitivity

The sensitivity of a cell line to puromycin can be influenced by several factors:

-

Cell Type: Different cell lines exhibit varying levels of intrinsic resistance to puromycin. This can be due to differences in membrane permeability, efflux pump activity, or metabolic rates.[8]

-

Cell Density: Higher cell densities can sometimes lead to increased resistance due to cell-cell interactions or depletion of the antibiotic in the local microenvironment. It is recommended to maintain a confluence of 50-80% during the selection process.[6][9]

-

Growth Rate: Rapidly dividing cells are generally more sensitive to puromycin as they have higher rates of protein synthesis.

-

Puromycin Lot and Storage: The potency of puromycin can vary between different lots and can degrade with improper storage or multiple freeze-thaw cycles.[5] It is advisable to perform a kill curve with each new lot of puromycin.

Experimental Protocol: Puromycin Kill Curve

This protocol outlines the steps to determine the optimal puromycin concentration for a specific cell line.

Materials

-

Parental (non-transfected) cell line of interest

-

Complete cell culture medium

-

Puromycin dihydrochloride solution (e.g., 10 mg/mL stock)[10]

-

Sterile, tissue culture-treated plates (24-well or 96-well format is recommended)[6][9]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Viability assay reagent (e.g., MTT, PrestoBlue, or Trypan Blue)

Experimental Workflow

The following diagram illustrates the general workflow for a puromycin kill curve experiment.

References

- 1. 抗生素殺菌曲線 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. gentarget.com [gentarget.com]

- 4. A single plasmid transfection that offers a significant advantage associated with puromycin selection, fluorescence-assisted cell sorting, and doxycycline-inducible protein expression in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotic Optimization for Cell Transduction [sigmaaldrich.com]

- 6. tools.mirusbio.com [tools.mirusbio.com]

- 7. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. Team:SUSTC-Shenzhen/Notebook/HeLaCell/Determining-the-appropriate-concentration-of-puromycin-for-cell-selection - 2014.igem.org [2014.igem.org]

Application Notes and Protocols for Determining the Optimal Puromycin Concentration for Adherent Cell Selection

Introduction

Puromycin is an aminonucleoside antibiotic produced by Streptomyces alboniger. It is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, causing premature chain termination during translation. Resistance to puromycin is conferred by the puromycin N-acetyl-transferase (pac) gene, which is commonly used as a selectable marker in mammalian expression vectors.[1] To establish a stable cell line expressing a gene of interest, it is crucial to eliminate non-transfected or non-transduced cells from the culture. This is achieved by treating the cell population with puromycin. However, the sensitivity to puromycin varies significantly among different cell lines.[2][3][4] Therefore, it is essential to perform a puromycin kill curve experiment to determine the minimum concentration of the antibiotic that effectively kills all non-resistant cells within a specific timeframe, typically ranging from 2 to 7 days.[2][4] This application note provides a detailed protocol for generating a puromycin kill curve for adherent mammalian cells.

Mechanism of Action

Puromycin mimics the 3' end of the aminoacyl-tRNA, allowing it to enter the A-site of the ribosome. This leads to the formation of a peptide bond between the nascent polypeptide chain and puromycin, resulting in the premature termination of translation and the release of a puromycylated peptide fragment. The pac gene product, puromycin N-acetyl-transferase, inactivates puromycin by acetylating it, thereby preventing its interaction with the ribosome and allowing for the survival of cells expressing the resistance gene.

Puromycin's mechanism of action and resistance.

Quantitative Data Summary

The optimal working concentration of puromycin is highly dependent on the specific cell line being used. The following table provides a general guidance on the concentration ranges reported for mammalian cells. It is imperative to perform a kill curve for each new cell line to determine the optimal concentration.[5][3][4]

| Parameter | Concentration Range (µg/mL) | Typical Duration of Selection | Notes |

| Adherent Mammalian Cells | 0.5 - 10 | 2 - 7 days | Sensitivity varies greatly between cell lines.[3][6][7] |

| Suspension Mammalian Cells | 0.5 - 2 | 2 - 7 days | Generally more sensitive than adherent cells.[6] |

| Initial Titration Range | 0.1 - 10 | 7 - 14 days | A broad range is recommended for the initial kill curve experiment. |

Experimental Protocol: Puromycin Kill Curve for Adherent Cells

This protocol describes the steps to determine the optimal puromycin concentration for selecting stably transfected or transduced adherent cells.

Materials

-

Adherent cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Puromycin dihydrochloride stock solution (e.g., 10 mg/mL in sterile water or PBS)[1][3]

-

Sterile, tissue culture-treated 24-well or 96-well plates[2][3]

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Cell viability assay reagent (e.g., MTT, XTT, or a trypan blue exclusion assay)

-

Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

References

- 1. gentarget.com [gentarget.com]

- 2. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]

- 3. tools.mirusbio.com [tools.mirusbio.com]

- 4. Antibiotic Kill Curve [merckmillipore.com]

- 5. toku-e.com [toku-e.com]

- 6. Selection Antibiotics | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. invivogen.com [invivogen.com]

Puromycin Selection in Lentiviral Transduction: A Detailed Guide for Researchers

Application Notes and Protocols for the effective use of puromycin in selecting successfully transduced cells, ensuring the purity and stability of your cell lines.

Puromycin is an aminonucleoside antibiotic that is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its mechanism of action involves mimicking aminoacyl-tRNA, leading to premature chain termination during translation.[1][3] In the context of lentiviral transduction, the puromycin resistance gene (pac), which encodes a puromycin N-acetyltransferase, is a commonly used selectable marker.[3][4] Cells that have successfully integrated the lentiviral vector carrying the pac gene will express this enzyme, rendering them resistant to puromycin's cytotoxic effects.[3] This allows for the selective elimination of non-transduced cells, resulting in a pure population of transduced cells.[5]

Determining the Optimal Puromycin Concentration: The Kill Curve

The sensitivity to puromycin is highly dependent on the cell type.[6][7] Therefore, it is crucial to determine the optimal concentration for each cell line before initiating selection experiments. This is achieved by generating a "kill curve," which identifies the lowest concentration of puromycin that effectively kills all non-transduced cells within a specific timeframe, typically 2 to 7 days.[4][8]

Experimental Protocol: Puromycin Kill Curve

This protocol outlines the steps to determine the minimal effective concentration of puromycin for a specific cell line.

Materials:

-

Healthy, actively dividing cells of interest

-

Complete cell culture medium

-

Puromycin dihydrochloride solution (stock solution, e.g., 10 mg/mL in water, sterile-filtered and stored at -20°C)[7]

-

96-well or 24-well tissue culture plates

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Cell viability assay reagents (e.g., MTT, MTS, or trypan blue)

Procedure:

-

Cell Plating:

-

Puromycin Titration:

-

Prepare a series of dilutions of puromycin in complete culture medium. A common starting range is 0.5 to 10 µg/mL, with increments of 0.5 or 1 µg/mL.[10]

-

Include a "no antibiotic" control well.[9]

-

Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of puromycin.

-

-

Incubation and Observation:

-

Determining the Optimal Concentration:

Quantitative Data Summary

The optimal puromycin concentration varies significantly between cell lines. The following table provides a summary of commonly used concentration ranges. It is imperative to perform a kill curve for your specific cell line and experimental conditions.

| Cell Line Type | Typical Puromycin Concentration (µg/mL) |

| General Mammalian Cells | 1 - 10[6][11] |

| Specific Examples: | |

| HEK293T | 1 - 2 |

| HeLa | 1 - 3 |

| A549 | 1 - 2 |

| Jurkat | 0.5 - 2 |

| MCF-7 | 1 - 5 |

Lentiviral Transduction and Puromycin Selection Protocol

This protocol provides a general workflow for lentiviral transduction of a target cell line followed by puromycin selection to generate a stable cell line.

Materials:

-

Target cells

-

Lentiviral particles carrying the gene of interest and the puromycin resistance gene

-

Complete cell culture medium

-

Polybrene (Hexadimethrine bromide) solution (e.g., 8 mg/mL stock)

-

Puromycin at the predetermined optimal concentration

-

Appropriate tissue culture plates or flasks

Procedure:

-

Cell Seeding:

-

Transduction:

-

On the day of transduction, thaw the lentiviral particles on ice.

-

Prepare the transduction medium by adding Polybrene to the complete culture medium to a final concentration of 4-8 µg/mL.[8][11] Note: Some cell types are sensitive to Polybrene, so its toxicity should be tested beforehand.

-

Add the appropriate amount of lentiviral particles to the transduction medium. The multiplicity of infection (MOI) will need to be optimized for each cell line and experiment.[6]

-

Remove the existing medium from the cells and replace it with the virus-containing transduction medium.

-

Incubate for 18-24 hours at 37°C.[12]

-

-

Post-Transduction:

-

Puromycin Selection:

-

After 48-72 hours post-transduction, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.[6][11]

-

Include a non-transduced control plate treated with the same concentration of puromycin to monitor the selection efficiency.

-

Replace the selective medium every 2-3 days.[11]

-

Continue the selection process until all the cells in the non-transduced control plate are dead, which typically takes 3-10 days.[7]

-

-

Expansion of Stable Cells:

-

Once the selection is complete, the remaining resistant cells can be expanded into a stable, polyclonal population.

-

For the generation of monoclonal cell lines, single resistant colonies can be isolated and expanded.[11]

-

Visualizing the Workflow and Signaling

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining the optimal puromycin concentration using a kill curve.

Caption: Workflow for lentiviral transduction followed by puromycin selection.

Caption: Mechanism of puromycin-induced premature translation termination.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. addgene.org [addgene.org]

- 6. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

- 7. wiki.phagocytes.ca [wiki.phagocytes.ca]

- 8. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]

- 9. 微生物死滅曲線 [sigmaaldrich.com]

- 10. tools.mirusbio.com [tools.mirusbio.com]

- 11. genemedi.net [genemedi.net]

- 12. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]

Application Notes and Protocols for Puromycin Selection of shRNA Expressing Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to establishing a stable cell line expressing a short hairpin RNA (shRNA) through puromycin selection. The protocol details the critical steps, from determining the optimal puromycin concentration to the final selection of successfully transduced cells.

Introduction

Short hairpin RNA (shRNA) is a powerful tool for inducing specific gene silencing in mammalian cells. To generate a stable cell line with continuous shRNA expression, a selectable marker, such as the puromycin resistance gene (pac), is co-expressed with the shRNA from a viral or plasmid vector.[1][2] Puromycin is an aminonucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells, leading to cell death.[1][2] Cells that have successfully integrated the shRNA vector containing the pac gene will express puromycin N-acetyl-transferase, rendering them resistant to the antibiotic and allowing for their selection.[1][2]

The optimal concentration of puromycin is highly cell-type dependent and must be determined empirically for each cell line.[3] A "kill curve" is an essential preliminary experiment to identify the minimum concentration of puromycin that effectively kills non-transduced cells within a specific timeframe.[4] Using a puromycin concentration that is too high can lead to off-target effects and the death of even resistant cells, while a concentration that is too low will result in incomplete selection.

Data Presentation

Table 1: Typical Puromycin Concentrations for Mammalian Cell Lines

| Cell Line | Puromycin Concentration (µg/mL) |

| HEK293 | 1 - 10[5] |

| HCT116 | 1 - 10[6] |

| K562 | 2.5[7] |

| General Mammalian Cells | 1 - 10[8][9][10] |

Note: These are general ranges. It is crucial to perform a kill curve for your specific cell line.

Table 2: Example Kill Curve Data Recording Template

| Puromycin Concentration (µg/mL) | Day 2 (% Viability) | Day 4 (% Viability) | Day 6 (% Viability) | Day 8 (% Viability) | Day 10 (% Viability) | Observations |

| 0 (Control) | 100 | 100 | 100 | 100 | 100 | Healthy, confluent cells |

| 0.5 | ||||||

| 1.0 | ||||||

| 2.0 | ||||||

| 4.0 | ||||||

| 6.0 | ||||||

| 8.0 | ||||||

| 10.0 |

Experimental Protocols

Protocol 1: Determining the Optimal Puromycin Concentration (Kill Curve)

This protocol outlines the steps to determine the minimum concentration of puromycin required to kill all non-transduced cells of a specific cell line.

Materials:

-

Parental cell line (not expressing the puromycin resistance gene)

-

Complete cell culture medium

-

Puromycin dihydrochloride stock solution (e.g., 10 mg/mL in water or PBS, filter-sterilized)[3][11]

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

Viability assay reagents (e.g., Trypan Blue, MTT, or CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

The day before starting the kill curve, seed the parental cells into a multi-well plate at a density that will ensure they are approximately 50-80% confluent on the day of puromycin addition.[13]

-

For a 24-well plate, a typical seeding density is 0.8 – 2.5 x 10^5 cells/ml for adherent cells.[13]

-

Include a sufficient number of wells to test a range of puromycin concentrations in duplicate or triplicate, along with a no-puromycin control.[13]

-

-

Preparation of Puromycin Dilutions:

-

Puromycin Treatment:

-

After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different concentrations of puromycin.

-

Include at least one well with medium containing no puromycin as a negative control.[13]

-

-

Monitoring Cell Viability:

-

Determining the Optimal Concentration:

Protocol 2: Puromycin Selection of shRNA Expressing Cells

This protocol describes the selection of cells that have been successfully transduced with an shRNA-expressing vector containing a puromycin resistance gene.

Materials:

-

Transduced cells (and a non-transduced control cell population)

-

Complete cell culture medium

-

This compound at the predetermined optimal concentration

-

Appropriate cell culture plates or flasks

Procedure:

-

Post-Transduction Incubation:

-

Initiation of Puromycin Selection:

-

After the recovery period, aspirate the medium and replace it with fresh complete medium containing the optimal concentration of puromycin determined from the kill curve experiment.

-

Always maintain a non-transduced control plate of cells treated with the same concentration of puromycin to monitor the effectiveness of the selection.[6]

-

-

Selection and Monitoring:

-

Incubate the cells under their normal growth conditions.

-

Replace the puromycin-containing medium every 2-3 days.[8][15]

-

Monitor the cells daily. Non-transduced cells in both the experimental and control plates should begin to die.[6]

-

The selection process is complete when all cells in the non-transduced control plate are dead, which typically takes 3-7 days.[8]

-

-

Expansion of Resistant Cells:

-

Once the selection is complete, the remaining viable cells are the puromycin-resistant population.

-

Wash the cells with PBS and replace the medium with fresh complete medium without puromycin to allow the resistant cells to recover and expand.

-

Once the cells have formed visible colonies or reached a sufficient density, they can be expanded for further experiments.

-

Visualizations

Caption: Workflow for Determining Optimal Puromycin Concentration (Kill Curve).

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. gentarget.com [gentarget.com]

- 3. wiki.phagocytes.ca [wiki.phagocytes.ca]

- 4. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. functionalgenomicsfacility.org [functionalgenomicsfacility.org]

- 7. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Puromycin - Wikipedia [en.wikipedia.org]

- 10. tools.mirusbio.com [tools.mirusbio.com]

- 11. Puromycin powder, BioReagent, cell culture mammalian 58-58-2 [sigmaaldrich.com]

- 12. toku-e.com [toku-e.com]

- 13. Antibiotic Kill Curve [sigmaaldrich.com]

- 14. stemcell.com [stemcell.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

Application Notes and Protocols for Creating a Puromycin-Resistant Stable Cell Line

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for generating a puromycin-resistant stable cell line from scratch. This process is fundamental for various research applications, including long-term gene function studies, recombinant protein production, and drug discovery assays.[1][2][3]

Introduction

Stable cell lines are populations of cells that have been genetically engineered to continuously express a foreign gene of interest.[2] This is achieved by integrating the gene into the host cell's genome, ensuring its passage to subsequent generations during cell division.[4] The creation of stable cell lines is a multi-step process that involves introducing the gene of interest along with a selectable marker, in this case, the puromycin resistance gene, into a host cell line.[4][5] Following introduction of the genetic material, a selection process is applied to eliminate cells that have not incorporated the new genes.[4] Finally, individual cells are isolated and expanded to create a homogenous, clonal population.[1]

Core Principles

The generation of a stable cell line relies on the co-expression of a gene of interest and a selectable marker. The puromycin resistance gene produces a protein, puromycin N-acetyl-transferase, which detoxifies the antibiotic puromycin, allowing cells expressing this gene to survive in its presence. Cells that do not integrate the plasmid carrying the resistance gene will be eliminated during the selection process.

Experimental Workflow Overview

The overall workflow for creating a puromycin-resistant stable cell line can be broken down into four key stages:

-

Preparation and Transfection: Preparing the expression vector and the host cells, followed by the introduction of the vector into the cells.

-

Selection: Applying puromycin to the transfected cell population to select for cells that have successfully integrated the plasmid.

-

Single-Cell Cloning: Isolating individual resistant cells to establish a monoclonal cell line.

-

Validation and Expansion: Verifying the expression of the gene of interest in the clonal populations and expanding the desired clones.

Caption: High-level workflow for generating a stable cell line.

Experimental Protocols

Protocol 1: Determination of Optimal Puromycin Concentration (Kill Curve)

Before initiating the selection of transfected cells, it is crucial to determine the minimum concentration of puromycin that effectively kills the non-transfected host cells within a reasonable timeframe (typically 3-7 days).[6] This is achieved by generating a "kill curve."[4]

Materials:

-

Host cell line

-

Complete cell culture medium

-

Puromycin dihydrochloride solution (10 mg/mL stock)[7]

-

24-well or 96-well cell culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Cell Seeding: Plate the host cells at a density that will result in 30-50% confluency on the following day.[6]

-

Puromycin Dilution Series: The next day, prepare a series of puromycin concentrations in complete culture medium. A common range to test is 0.5-10 µg/mL.[7]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of puromycin. Include a "no puromycin" control.

-

Incubation and Observation: Incubate the cells and observe them daily for signs of cell death.

-

Medium Replacement: Replace the selective medium every 2-3 days.[8]

-

Endpoint Analysis: After 3-7 days, determine the lowest concentration of puromycin that results in 100% cell death. This concentration will be used for the selection of your stably transfected cells.

Data Presentation:

| Puromycin Concentration (µg/mL) | Day 1 (% Viability) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) |

| 0 (Control) | 100 | 100 | 100 | 100 |

| 0.5 | 100 | 80 | 50 | 20 |

| 1.0 | 95 | 60 | 20 | 0 |

| 2.0 | 90 | 40 | 5 | 0 |

| 4.0 | 70 | 10 | 0 | 0 |

| 6.0 | 50 | 0 | 0 | 0 |

| 8.0 | 30 | 0 | 0 | 0 |

| 10.0 | 10 | 0 | 0 | 0 |

Protocol 2: Transfection of Host Cells

The introduction of the plasmid DNA into the host cells can be achieved through various methods, including lipid-based transfection (lipofection), electroporation, or viral transduction.[9][10] The choice of method depends on the cell type.[1]

Materials:

-

Host cells at 70-90% confluency

-

Expression vector containing the gene of interest and the puromycin resistance gene

-

Transfection reagent of choice (e.g., lipofection reagent)

-

Serum-free medium

Procedure (Lipofection Example):

-

Cell Seeding: The day before transfection, seed the host cells in a 6-well plate so that they are 70-90% confluent on the day of transfection.

-

DNA-Lipid Complex Formation:

-

Dilute the plasmid DNA in serum-free medium.

-

In a separate tube, dilute the lipofection reagent in serum-free medium.

-

Combine the diluted DNA and the diluted lipofection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.

-

-

Transfection: Add the DNA-lipid complexes dropwise to the cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.[1]

Caption: Lipofection-mediated transfection process.

Protocol 3: Selection of Puromycin-Resistant Cells

This step eliminates the cells that did not successfully integrate the plasmid.

Materials:

-

Transfected cells

-

Complete culture medium

-

Optimal concentration of puromycin (determined from the kill curve)

Procedure:

-

Initiate Selection: 48 hours post-transfection, passage the cells at a 1:10 dilution into a new culture dish containing complete medium supplemented with the predetermined optimal concentration of puromycin.[11]

-

Maintain Selection: Continue to culture the cells in the puromycin-containing medium, replacing the medium every 2-3 days.

-

Monitor Cell Death: Significant cell death should be observed in the first few days.[11]

-